1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)hydrazine is a specialized organic compound notable for its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound contains both methylthio and trifluoromethoxy groups attached to a phenyl ring, along with a hydrazine moiety. Its molecular formula is , and it has a molecular weight of 238.23 g/mol .
This compound can be synthesized through various chemical reactions involving specific precursors, primarily 2-(methylthio)-4-(trifluoromethoxy)aniline and hydrazine. It is commercially available from chemical suppliers and can also be produced in laboratory settings .
1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)hydrazine falls under the category of hydrazines, which are characterized by the presence of the hydrazine functional group (). This compound is also classified as an organosulfur compound due to the presence of the methylthio group.
The synthesis of 1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 2-(methylthio)-4-(trifluoromethoxy)aniline with hydrazine hydrate. This reaction is generally carried out in solvents such as ethanol or methanol, often requiring heating to facilitate the reaction .
The molecular structure of 1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)hydrazine can be represented by its canonical SMILES notation: CSC1=C(C=CC(=C1)OC(F)(F)F)NN
. The structure includes a phenyl ring substituted with a methylthio group and a trifluoromethoxy group, connected to a hydrazine moiety .
1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)hydrazine can undergo several types of chemical reactions:
The outcomes of these reactions depend on the specific conditions and reagents used. For example:
The mechanism of action for 1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Understanding these interactions is crucial for exploring its potential therapeutic applications .
Property | Value |
---|---|
Molecular Formula | C8H9F3N2OS |
Molecular Weight | 238.23 g/mol |
IUPAC Name | [2-methylsulfanyl-4-(trifluoromethoxy)phenyl]hydrazine |
InChI Key | OTWPJEAMMIZFHR-UHFFFAOYSA-N |
Melting Point | Not specified |
Solubility | Soluble in organic solvents like ethanol and methanol |
These properties indicate its potential reactivity and solubility characteristics relevant for various applications in scientific research .
1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research:
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0